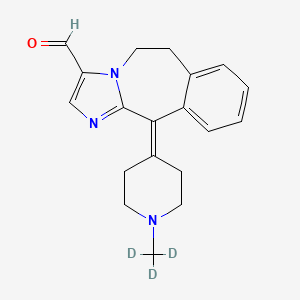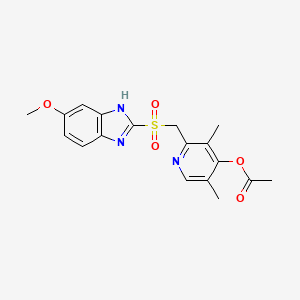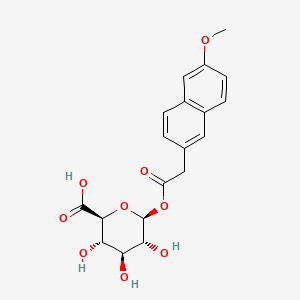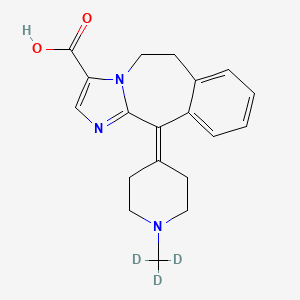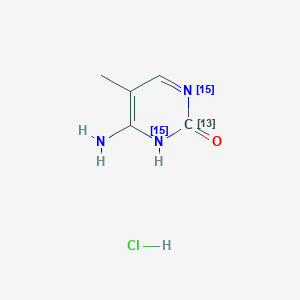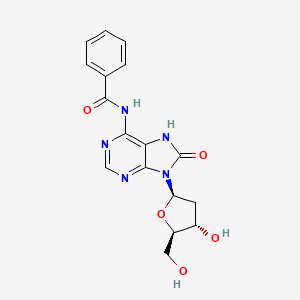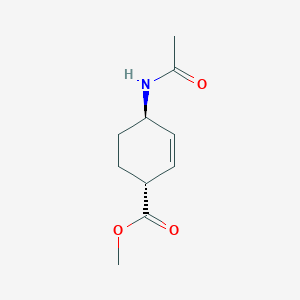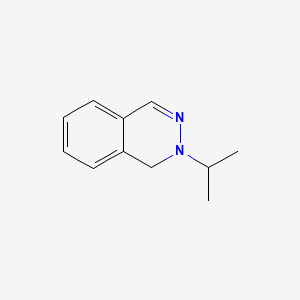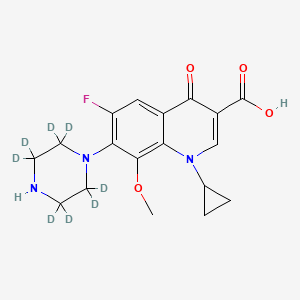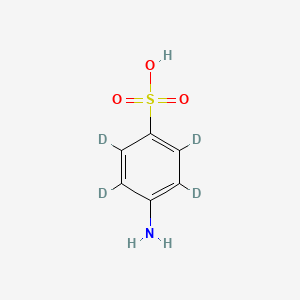
Sulfanilic Acid-d4
Overview
Description
Sulfanilic Acid-d4 is a deuterated form of sulfanilic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Sulfanilic acid itself is a white-gray solid, known for its stability and amphiprotic nature, meaning it can act as both an acid and a base.
Mechanism of Action
Target of Action
Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .
Mode of Action
The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .
Pharmacokinetics
The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .
Biochemical Analysis
Biochemical Properties
Sulfanilic Acid-d4 plays a significant role in biochemical reactions. A bacterial strain identified as Ochrobactrum anthropi was found to utilize sulfanilic acid as the solo carbon source and energy source . This interaction suggests that this compound may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
The ability of certain bacteria to utilize sulfanilic acid suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The biodegradation of sulfanilic acid by Ochrobactrum anthropi suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effective biodegradation of sulfanilic acid occurred at pH ranging from 6 to 8, suggesting that this compound may have similar stability and degradation patterns .
Metabolic Pathways
The ability of certain bacteria to utilize sulfanilic acid suggests that this compound may interact with enzymes or cofactors in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanilic Acid-d4 can be synthesized through the sulfonation of aniline-d4 with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid-d4, which is a zwitterion with a nitrogen-sulfur bond. The reaction conditions typically involve heating the mixture to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of sulfanilic acid involves the same sulfonation process but on a larger scale. The reaction is carried out in batch reactors, where aniline-d4 is treated with sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sulfanilic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfanilic acid derivatives.
Reduction: It can be reduced to form aniline-d4.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like chlorosulfonic acid or bromine.
Major Products Formed
Oxidation: Sulfanilic acid derivatives.
Reduction: Aniline-d4.
Substitution: Various sulfanilic acid derivatives depending on the substituent introduced
Scientific Research Applications
Sulfanilic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Sulfanilic Acid-d4 can be compared with other similar compounds such as:
Sulfanilic Acid: The non-deuterated form, which has similar chemical properties but different isotopic composition.
Aniline-d4: A deuterated form of aniline, which is a precursor in the synthesis of this compound.
Phenylsulfamic Acid-d4: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSAKJJOYLTQU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673713 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235219-21-2 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
